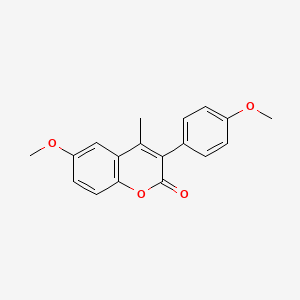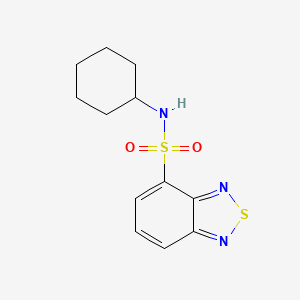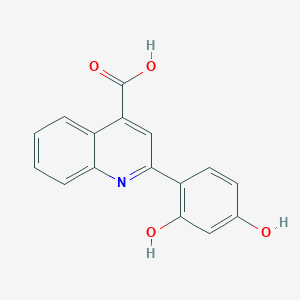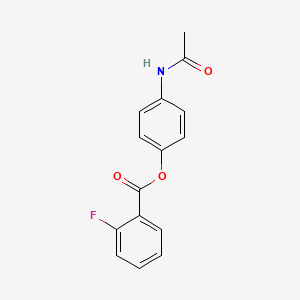![molecular formula C15H12N2O B6500177 8-[(pyridin-3-yl)methoxy]quinoline CAS No. 2640977-18-8](/img/structure/B6500177.png)
8-[(pyridin-3-yl)methoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Pyridin-3-yl)methoxy]quinoline (8-PMQ) is a synthetic molecule with a wide range of applications in scientific research. It is a small, highly versatile molecule that can be used as a ligand, an enzyme inhibitor, or a detector for various biological compounds. 8-PMQ has been used in a variety of studies, including drug discovery, enzymatic catalysis, and protein-protein interactions.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 8-[(pyridin-3-yl)methoxy]quinoline, focusing on six unique fields:
Anticancer Research
8-[(Pyridin-3-yl)methoxy]quinoline has shown promise in anticancer research due to its ability to inhibit the proliferation of cancer cells. Its structure allows it to interact with various cellular targets, potentially leading to apoptosis (programmed cell death) in malignant cells. Studies have demonstrated its efficacy against different cancer cell lines, making it a valuable candidate for developing new anticancer therapies .
Antimicrobial Applications
This compound has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens. Its unique chemical structure enables it to disrupt microbial cell membranes and inhibit essential enzymes, thereby preventing the growth and spread of infections. Research has highlighted its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Agents
8-[(Pyridin-3-yl)methoxy]quinoline derivatives have been explored for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response. This makes them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
This compound has also been explored for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes or interfering with viral entry into host cells. This makes it a potential candidate for developing antiviral drugs, especially in the context of emerging viral infections.
These applications highlight the versatility and potential of 8-[(pyridin-3-yl)methoxy]quinoline in various fields of scientific research. Each application leverages its unique chemical properties to address different biological challenges, making it a valuable compound for further investigation and development.
Springer RSC Advances RSC Advances : Springer : RSC Advances : RSC Advances
Propiedades
IUPAC Name |
8-(pyridin-3-ylmethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-5-13-6-3-9-17-15(13)14(7-1)18-11-12-4-2-8-16-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVXOCCXHIZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(Pyridin-3-yl)methoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(3-methoxypropyl)-1-[(E)-[(2-methylphenyl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500106.png)
![2-amino-N-phenyl-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500107.png)
![2-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6500109.png)
![ethyl 5-({N'-[(1E)-(2-methoxyphenyl)methylidene]hydrazinecarbonyl}methoxy)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B6500112.png)

![(1E)-3-(3-methylbenzenesulfonyl)-N1-[(pyridin-4-yl)methylidene]-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B6500124.png)

![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B6500154.png)

![8-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6500169.png)

![1-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B6500182.png)

![N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide](/img/structure/B6500196.png)